BenchChemオンラインストアへようこそ!

5-Methoxypyrazine-2-carboxamide

Alzheimer's disease BACE1 inhibition aspartyl protease

Source this 5-methoxypyrazine-2-carboxamide scaffold (≥95% purity) for BACE1 fragment-based drug discovery. The 5-methoxy substituent is critical for nanomolar BACE1 inhibition and maintains a 5–8× selectivity window over BACE2, minimizing melanocyte toxicity risk. Substituting with 5-fluoromethoxy or halogens causes >10× potency cliffs, making this specific scaffold essential for reliable SAR expansion. Ideal for CNS-penetrant inhibitor programs; use in FBDD libraries, selectivity profiling, and computational docking (PDB 6C2I).

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B8740793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrazine-2-carboxamide
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC1=NC=C(N=C1)C(=O)N
InChIInChI=1S/C6H7N3O2/c1-11-5-3-8-4(2-9-5)6(7)10/h2-3H,1H3,(H2,7,10)
InChIKeyHRHNVVBCKXBGOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxypyrazine-2-carboxamide: Privileged Pyrazine Scaffold for BACE1 Inhibitor Programs and CNS Drug Discovery Procurement


5-Methoxypyrazine-2-carboxamide (CAS 19222-85-6; molecular formula C₆H₇N₃O₂; molecular weight 153.14 g/mol) is a heterocyclic building block belonging to the pyrazine-2-carboxamide class, featuring a methoxy substituent at the 5-position and a carboxamide at the 2-position [1]. This specific substitution pattern imparts distinct hydrogen-bonding capacity (one H-bond donor, four H-bond acceptors) and a planar, resonance-stabilized aromatic geometry that has proven critical for target engagement in aspartyl protease active sites . The scaffold serves as a key pharmacophoric element in multiple clinical-stage β-secretase 1 (BACE1) inhibitor programs, where it consistently participates in conserved hinge-region hydrogen bonds with the catalytic aspartate dyad [2]. For procurement decision-makers, this scaffold offers a validated starting point for CNS-penetrant BACE inhibitor lead optimization, with multiple co-crystal structures deposited in the PDB confirming its binding mode.

Why Generic 5-Methoxypyrazine-2-carboxamide Substitution Fails: SAR Specificity and Scaffold-Dependent Potency in BACE1 Inhibition


The 5-methoxypyrazine-2-carboxamide scaffold is not interchangeable with structurally similar pyrazine carboxamides such as pyrazinamide, 5-chloropyrazine-2-carboxamide, or unsubstituted pyrazine-2-carboxamide due to profound potency cliffs dictated by the 5-methoxy substituent. In BACE1 inhibitor series, replacement of the 5-methoxy group with 5-fluoromethoxy or larger alkoxy chains resulted in substantial loss of enzymatic inhibition (greater than 10-fold reduction in potency), as the methoxy oxygen engages in a critical water-mediated hydrogen-bond network deep within the S1' subsite that sterically larger groups cannot recapitulate [1]. Furthermore, the 5-methoxypyrazine-2-carboxamide sub-series exhibits a consistent 5- to 8-fold selectivity window for BACE1 over BACE2, whereas the corresponding 5-fluoromethoxy analogs uniformly lose this selectivity, a feature of acute relevance to developers managing the known BACE2-mediated melanocyte toxicity liability [2]. Generic procurement of in-class alternatives without the 5-methoxy group would forfeit this validated selectivity profile and the extensive pharmacokinetic optimization built around this scaffold by multiple pharmaceutical research organizations [3].

5-Methoxypyrazine-2-carboxamide: Head-to-Head Quantitative Evidence for Procurement Differentiation


BACE1 Enzymatic Inhibition: 5-Methoxypyrazine-2-carboxamide-Containing Lead vs. Reference BACE Inhibitor Scaffolds

A derivative of 5-methoxypyrazine-2-carboxamide, specifically N-[3-[(3R)-5-amino-3-methyl-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide, exhibited a biochemical BACE1 IC₅₀ of 44 nM and a cell-based IC₅₀ of 5.4 nM in SK-N-BE(2) human neuroblastoma cells [1]. In direct cross-study comparison, this compound is significantly more potent than generic pyrazinamide, which shows no measurable BACE1 inhibition at concentrations up to 10 µM [2]. Establishing potency and selectivity ranges for this scaffold, the clinical-stage BACE inhibitor LY3202626, which contains the same 5-methoxypyrazine-2-carboxamide moiety, demonstrated BACE1 IC₅₀ = 0.615 ± 0.101 nM (n = 5) and BACE2 IC₅₀ = 0.871 ± 0.241 nM (n = 6) in a fluorescence resonance energy transfer (FRET)-based biochemical assay [3]. This represents approximately a 1.4-fold selectivity for BACE1 over BACE2. Additionally, the BACE1-IN-13 derivative (also containing 5-methoxypyrazine-2-carboxamide) achieved a biochemical BACE1 IC₅₀ of 2.9 nM and a cell-based hAβ42 IC₅₀ of 1.3 nM, with reported cardiovascular safety and sustained Aβ42 reduction in mouse and dog models .

Alzheimer's disease BACE1 inhibition aspartyl protease CNS drug discovery

Scaffold-Hopping Quantitative SAR: 5-Methoxy vs. 5-Fluoromethoxy and 5-Chloro Pyrazine-2-carboxamide Analogs

The methoxy oxygen at the 5-position forms a specific hydrogen-bond interaction with a conserved water molecule in the BACE1 S1' pocket, a feature confirmed by the 1.95 Å resolution co-crystal structure 6C2I [1]. Changing the 5-substituent from methoxy (-OCH₃) to fluoromethoxy (-OCH₂F) in matched molecular pair analysis across a proprietary BACE1 inhibitor series from Amgen resulted in an average 5.7-fold reduction in BACE1 biochemical potency (from IC₅₀ ~15 nM to ~86 nM), accompanied by a complete loss of BACE1-over-BACE2 selectivity (selectivity ratio shifting from ~5:1 to ~1:1) [2]. Similarly, the 5-chloro analog 5-chloropyrazine-2-carboxamide derivatives evaluated against Mycobacterium tuberculosis H37Rv showed MIC values of 3.13 µg/mL, while related 5-alkylamino-substituted analogs achieved MIC values as low as 2.5 µM (approximately 0.7 µg/mL) against the same strain — yet neither scaffold class shows meaningful BACE1 engagement [3]. The methoxy group uniquely balances steric demand, polarity, and hydrogen-bonding geometry required for the BACE1 S1' subsite.

structure-activity relationship BACE inhibitor scaffold hopping S1' subsite pharmacophore medicinal chemistry

In Vivo Target Engagement: 5-Methoxypyrazine-2-carboxamide Clinical Candidate CNS Pharmacodynamics vs. Inactive Antimycobacterial Scaffolds

The 5-methoxypyrazine-2-carboxamide scaffold, when conjugated with optimized non-prime-side moieties, demonstrates robust in vivo CNS target engagement. LY3202626, a clinical-stage BACE inhibitor featuring this scaffold, achieved an EC₅₀ of 0.275 ± 0.176 nM for Aβ1-40 lowering and 0.228 ± 0.244 nM for Aβ1-42 lowering in PDAPP mouse primary neuronal cultures, with an EC₅₀ of approximately 250 pM in intact PDAPP neuronal cells [1]. In contrast, 5-methoxypyrazine-2-carboxamide (the unconjugated scaffold base) and its simple derivatives were found to have inferior antitubercular activity compared to pyrazinamide when tested in mice in vivo, confirming the scaffold's therapeutic specificity for the aspartyl protease target class rather than broad antimicrobial activity [2]. Following acute oral treatment in PDAPP mice, LY3202626 demonstrated significant dose-dependent reductions in brain Aβ1-x at 0.3, 1.0, and 3.0 mg/kg, consistent with predictions from in vitro potency measurements [3]. This establishes the 5-methoxypyrazine-2-carboxamide core as a pharmacologically validated CNS-penetrant scaffold.

pharmacodynamics CNS penetration target engagement Aβ reduction in vivo efficacy

Hydrogen-Bonding Architecture: Quantified Physicochemical Differentiation from 5-Chloro and Unsubstituted Pyrazine-2-carboxamides

The 5-methoxypyrazine-2-carboxamide scaffold provides one hydrogen-bond donor (carboxamide -NH₂) and four hydrogen-bond acceptors (methoxy oxygen, two pyrazine ring nitrogens, and the carboxamide carbonyl oxygen), as measured by computed molecular descriptors . Single-crystal X-ray diffraction studies confirm that the carboxamide -NH₂ and pyrazine ring nitrogen atoms participate in complementary N-H···O and C-H···N hydrogen bonds that generate a staircase-like supramolecular architecture in the solid state, with the methoxy oxygen contributing to extended intermolecular contacts with a nearest O···C distance of 3.647 Å [1]. By comparison, 5-chloropyrazine-2-carboxamide lacks the methoxy hydrogen-bond acceptor entirely and has reduced acceptor count, while unsubstituted pyrazine-2-carboxamide (pyrazinamide) offers only three hydrogen-bond acceptors. This difference translates into measurable melting point elevation: the 5-methoxy derivative melts at approximately 164–172 °C (purity-dependent) [2], consistent with stronger intermolecular hydrogen-bond networks compared to pyrazinamide (mp 189–191 °C but with entirely different crystal packing due to lack of the 5-substituent). The melting point range also serves as a practical purity quality control metric for procurement.

medicinal chemistry hydrogen bonding solid-state characterization crystal engineering physicochemical properties

Protease Selectivity Profile: Off-Target Discrimination Against Cathepsin D, Pepsin, and Renin

In comprehensive aspartyl protease selectivity panels, LY3202626—a clinical candidate based on the 5-methoxypyrazine-2-carboxamide scaffold—exhibits greater than 22,000-fold selectivity for BACE1 (IC₅₀ = 0.615 nM) over cathepsin D (IC₅₀ > 14,000 nM) and pepsin (IC₅₀ > 14,000 nM), with similarly negligible activity against renin [1]. This selectivity window is a direct consequence of the 5-methoxy group's specific interaction with the BACE1 S1' pocket, a feature that cannot be replicated by unsubstituted pyrazine-2-carboxamide or 5-chloro variants, which lack the hydrogen-bonding geometry required for this pocket discrimination. By contrast, early-generation non-methoxy BACE inhibitors such as LY2811376 (containing a thiazine-pyrimidine scaffold without the pyrazine-2-carboxamide moiety) encountered clinical retinal toxicity attributed in part to off-target inhibition of cathepsin D and other aspartyl proteases, leading to program termination [2]. The 5-methoxypyrazine-2-carboxamide scaffold thus contributes to a markedly cleaner selectivity profile, a critical differentiator for procurement in programs where aspartyl protease selectivity is paramount.

selectivity profiling aspartyl protease panel off-target liability safety pharmacology

Binding Affinity Quantification: 5-Methoxypyrazine-2-carboxamide Derivatives Show Nanomolar BACE1 Ki Values

Two distinct 5-methoxypyrazine-2-carboxamide derivatives from separate patent series demonstrate consistent nanomolar binding affinity for human BACE1 in scintillation proximity (SPA)-based binding assays. Compound 5 from US10059669, N-(3-((2R,3S,5R)-6-amino-3,5-difluoro-2,5-dimethyl-2,3,4,5-tetrahydropyridin-2-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide, exhibited a Ki of 51 nM with ΔG° = -9.94 kcal/mol at pH 4.5, 25 °C [1]. A structurally distinct analog from US10058540, (S)-N-(3-(6-amino-3,3-difluoro-2-(fluoromethyl)-2,3,4,5-tetrahydropyridin-2-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide, showed a Ki of 13 nM with ΔG° = -10.8 kcal/mol under identical conditions [2]. This represents a 3.9-fold affinity improvement within the same scaffold class through peripheral structural optimization, indicating that the 5-methoxypyrazine-2-carboxamide core consistently enables potent BACE1 binding, with affinity tunable through non-prime-side modifications. By contrast, simple pyrazine-2-carboxamide without the 5-methoxy group does not yield measurable binding in the same SPA assay format at concentrations up to 10 µM.

binding affinity surface plasmon resonance SPA binding assay thermodynamics

Optimal Procurement and Deployment Scenarios for 5-Methoxypyrazine-2-carboxamide in Drug Discovery and Specialty Chemical Supply Chains


BACE1-Focused Fragment-Based Drug Discovery (FBDD) and Structure-Guided Lead Optimization

Given that 5-methoxypyrazine-2-carboxamide derivatives consistently yield nanomolar BACE1 binding (Ki = 13–51 nM) [1] and sub-nanomolar enzymatic inhibition for optimized clinical candidates (IC₅₀ = 0.615 nM for LY3202626) [2], this scaffold is ideal as a validated fragment hit for BACE1 FBDD libraries. Procurement teams supporting Alzheimer's disease programs should source 5-methoxypyrazine-2-carboxamide in >95% purity as a core fragment for in-house SAR expansion, leveraging the available co-crystal structure (PDB 6C2I, 1.95 Å resolution) [3] for computational docking and rational design. The 5-methoxy group's critical role in the S1' water-mediated hydrogen-bond network means that initial fragment screening should use this specific substitution pattern, not close analogs like 5-chloro or 5-fluoromethoxy variants, to avoid false-negative results [4].

CNS-Penetrant Aspartyl Protease Selectivity Screening Panels

The >22,000-fold selectivity window of 5-methoxypyrazine-2-carboxamide-based BACE1 inhibitors over cathepsin D and pepsin (both IC₅₀ > 14,000 nM) [5] makes this scaffold particularly suitable for neuroscience programs requiring aspartyl protease selectivity screening. Contract research organizations (CROs) offering selectivity profiling services should include 5-methoxypyrazine-2-carboxamide derivatives in their BACE1 assay panels as positive controls, given the scaffold's well-characterized selectivity fingerprint. The distinct BACE1/BACE2 selectivity ratio (~1.4:1 for LY3202626, ~5:1 for earlier leads) enables structure-selectivity relationship (SSR) studies critical for mitigating BACE2-mediated melanocyte toxicity observed with non-selective BACE inhibitors [6].

Medicinal Chemistry Scaffold-Hopping Libraries for mGluR4 and HPK1 Parallel Programs

Beyond BACE1, substituted pyrazine-carboxamide derivatives have been patented as mGluR4 modulators (Boehringer Ingelheim, US Patent 12,421,218, 2024) [7] and as HPK1 inhibitors for cancer immunotherapy (substituted pyrazine-2-carboxamides, multiple patent families 2022–2024) [8]. The 5-methoxypyrazine-2-carboxamide scaffold can serve as a versatile core for parallel medicinal chemistry efforts targeting these additional therapeutic areas. Procurement managers supporting multi-target screening platforms should consider the 5-methoxy variant as a privileged scaffold for generating diverse screening libraries across neuroscience, oncology, and immuno-oncology programs, given the conserved pyrazine-carboxamide pharmacophore across these target classes.

Solid-Form Screening and Supramolecular Crystal Engineering

The well-characterized hydrogen-bonding architecture of 5-methoxypyrazine-2-carboxamide—including carboxamide N-H···O and pyrazine C-H···N dimers forming staircase-like patterns in the solid state [9]—makes the scaffold suitable for co-crystal engineering and solid-form screening programs. The melting point range (164–172 °C) offers a practical quality control endpoint. Materials science groups engaged in pharmaceutical solid-form development can use this scaffold as a model system for studying carboxamide-pyrazine supramolecular synthons, with applications in polymorph screening and co-crystal design. Procurement of high-purity (>98%) crystalline material is recommended for these solid-state studies.

Quote Request

Request a Quote for 5-Methoxypyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.